molecular formula C15H11N3O2 B1497170 3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 904818-35-5

3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1497170
CAS No.: 904818-35-5
M. Wt: 265.27 g/mol
InChI Key: YDEWYIGUSAAAEV-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of a quinoxaline derivative with a pyridine aldehyde under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline or pyridine rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar chemical properties.

    Pyridine derivatives: Compounds with a pyridine moiety that may have comparable biological activities.

Uniqueness

3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific combination of a quinoxaline core and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one is a compound that falls under the category of 3,4-dihydroquinoxalin-2-ones, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from various research findings and studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H10N2O2C_{12}H_{10}N_2O_2. It features a quinoxaline core with a pyridine substituent that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds within the dihydroquinoxaline family exhibit significant antiviral , anti-inflammatory , and anticancer properties. The specific compound has shown promise in various biological assays.

Antiviral Activity

One notable study highlighted that similar compounds have been evaluated for their efficacy against HIV. For instance, GW420867X, a related dihydroquinoxalin-2-one, demonstrated potent antiviral activity with an IC50 of 179 µM against HIV-1, indicating that derivatives of this class may also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of 3,4-dihydroquinoxalin-2-ones has been documented extensively. Compounds from this class have been reported to act as antagonists at the estrogen receptor (ER), with one compound showing an IC50 of 118 nM in inhibiting the E2-NFKB pathway . This suggests that the compound could be beneficial in treating inflammatory diseases.

Anticancer Properties

Research into the anticancer effects of dihydroquinoxaline derivatives reveals that they can inhibit various cancer cell lines. For example, some compounds have been shown to inhibit proliferation in human cancer cell lines such as HCT116 and A549. The mechanisms often involve targeting specific kinases or pathways involved in tumor growth .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit reverse transcriptase activity in HIV, which is critical for viral replication.
  • Modulation of Inflammatory Pathways : The ability to interact with estrogen receptors suggests a role in modulating inflammatory responses through hormonal pathways.
  • Targeting Kinases : Some derivatives have been identified as inhibitors of kinases involved in cell cycle regulation and apoptosis, contributing to their anticancer effects.

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

CompoundMechanismTargetReported ActivityReference
GW420867XNNRTIHIV-1IC50: 179 µM
Compound AER antagonistE2-NFKBIC50: 118 nM
Compound BKinase inhibitorAurora-AIC50: 25 nM

These findings underscore the potential for further development of this compound as a therapeutic agent.

Properties

IUPAC Name

3-(2-hydroxy-2-pyridin-4-ylethenyl)-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-14(10-5-7-16-8-6-10)9-13-15(20)18-12-4-2-1-3-11(12)17-13/h1-9,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEWYIGUSAAAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one
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3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one
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3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one
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3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one
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3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 6
3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one

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